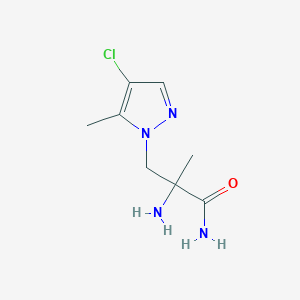
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: , also known by its IUPAC name N-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , is a synthetic organic compound. Its molecular formula is C8H12N4Cl and its molar mass is approximately 214.66 g/mol .
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation: 2-Aminopropanamide reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of an acylating agent (such as acetic anhydride) to form the target compound .
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
b. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification processes ensures efficient yield .
Chemical Reactions Analysis
a. Reactions:
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .
- Hydrazine hydrate (N2H4·H2O) : For reduction.
Acetic anhydride: Used for acylation.
Hydrochloric acid (HCl): or : For amide hydrolysis.
c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : Investigated for potential pharmaceutical properties.
- Chemical Biology : Used as a building block in drug discovery.
- Industry : May serve as an intermediate in the synthesis of other compounds .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
: PubChem. Compound Summary for CID 119745. Link : Li, Y., et al. (2015). Synthesis and biological evaluation of novel 1H-pyrazole-1-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151. : Industrial-scale production methods may be proprietary and not widely published. : Specific conditions and reagents may vary based on the desired reaction. : Research articles and patents provide insights into applications.
Properties
Molecular Formula |
C8H13ClN4O |
|---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |
InChI Key |
QMJXRBIQGAAKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


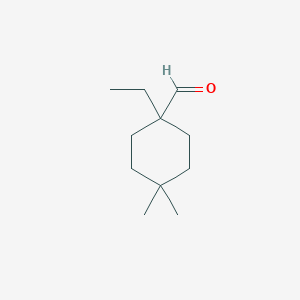
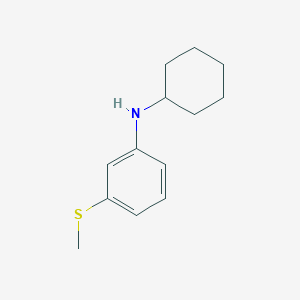
![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)


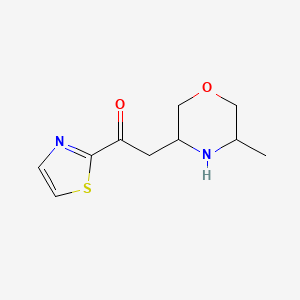
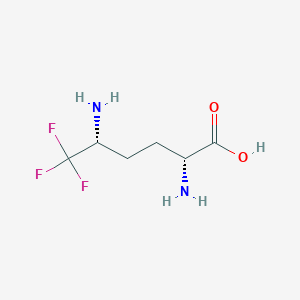
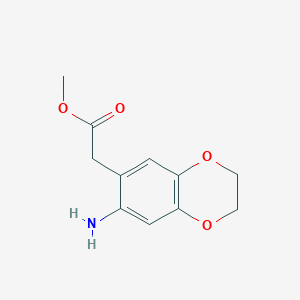
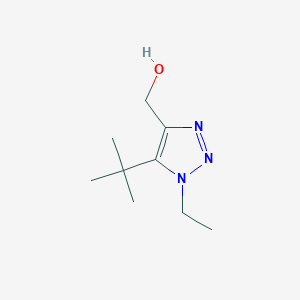
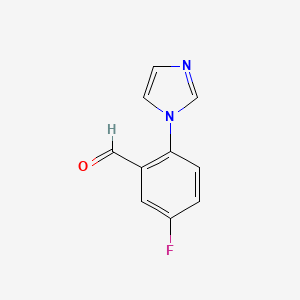
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)

![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)
![(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13317538.png)
